N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine
Description
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNQJGGDNDFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405922 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893569-89-6 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carbaldehyde and allylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-one.
Reduction: Reduction of the double bond in the allylamine group can yield N-((5-methylthiophen-2-yl)methyl)propylamine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-one.
Reduction: N-((5-methylthiophen-2-yl)methyl)propylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology
Bioactive Compounds: Precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and allylamine group can participate in various binding interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Allylamine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine with structurally related compounds:
Structural Variations
Physical and Spectral Properties
- Melting Points : Cyclopropane derivatives (e.g., (1S,2S)-N-Allyl-2-phenylcyclopropanecarboxamide) exhibit higher melting points (91–93°C), whereas allylamines with aromatic substituents are typically oils .
- IR/NMR Data: Target Compound: No spectral data reported. (1S,2S)-N-((-2-Phenylcyclopropyl)methyl)prop-2-en-1-amine: IR peaks at 2821 cm⁻¹ (C-H stretch), 1702 cm⁻¹ (amide C=O) ; ¹H NMR shows allylic protons at δ 5.2–5.8 ppm . N-(Thiophen-2-ylmethyl)prop-2-en-1-amine: ¹H NMR signals for thiophene protons at δ 6.8–7.2 ppm and allylic protons at δ 5.1–5.9 ppm .
Stability and Commercial Status
- Cyclopropane and thiadiazole derivatives remain active in medicinal chemistry research due to their bioactivity .
Biological Activity
N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine, with the CAS number 893569-89-6, is an organic compound featuring a thiophene ring substituted with a methyl group and an allylamine group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Formula: C9H13NS
- IUPAC Name: N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine
- InChI Key: PRNNQJGGDNDFLP-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The thiophene ring and the allylamine group facilitate binding interactions, including hydrogen bonding and π–π stacking, which are crucial for modulating the activity of enzymes or receptors in biological systems .
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of chalcones, which share structural similarities, have been shown to inhibit cancer cell proliferation and induce apoptosis by modulating critical signaling pathways such as NF-kB and STAT3 .
Case Study:
A study on chalcone derivatives revealed that modifications in their structure could significantly enhance their anticancer efficacy by affecting their interaction with cellular transporters and drug efflux pumps. This suggests that this compound could be explored for similar therapeutic applications .
Synthetic Routes
The synthesis of N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amines typically involves:
- Starting Materials: 5-methylthiophene-2-carbaldehyde and allylamine.
- Reaction Conditions: The reaction may be carried out under controlled temperature and pressure conditions to optimize yield.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(5-Methylthiophen-2-yl)methylpropylamine | Aliphatic amine | Moderate activity |
| N-(5-Methylthiophen-2-yl)methylpropanamide | Amide derivative | Potentially higher activity |
| N-(5-Methylthiophen-2-yloxy)propanamide | Ether derivative | Enhanced bioactivity |
Future Directions
Given its unique structure and potential biological activities, further research is warranted to explore:
- In vitro and In vivo Studies: To evaluate the pharmacological effects of N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amines on cancer cell lines and cholinesterase activity.
- Molecular Docking Studies: To predict binding affinities with various biological targets.
- Development of Derivatives: To enhance bioavailability and therapeutic efficacy through structural modifications.
Q & A
Basic: What are the recommended synthetic routes for N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a thiophene-substituted aldehyde (e.g., 5-methylthiophene-2-carbaldehyde) can react with prop-2-en-1-amine under reducing conditions (e.g., NaBH₃CN or catalytic hydrogenation). Optimization involves adjusting solvent polarity (e.g., THF or MeOH), temperature (room temperature to 60°C), and stoichiometry (1.2–1.5 equivalents of amine to aldehyde). Ti/Mg-catalyzed carbocyclization methods, as described for structurally similar allyl amines, may also be adapted for derivatives . For regioselectivity, inert atmospheres (N₂/Ar) and anhydrous solvents are critical .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies thiophene protons (δ 6.6–7.2 ppm) and allyl amine signals (δ 2.8–3.5 ppm for CH₂-N; δ 5.1–5.9 ppm for CH₂=CH-).
- IR : Confirm N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1640 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺).
Discrepancies arise from solvent impurities or tautomerism. Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR, and cross-validate with computational predictions (e.g., DFT for IR/NMR shifts) . For unresolved signals, employ 2D NMR (COSY, HSQC) .
Advanced: How can Ti/Mg-catalyzed carbocyclization be applied to derivatives of this compound?
Methodological Answer:
Ti(O-iPr)₄/EtMgBr catalysts enable stereoselective cyclization of allyl amines into pyrrolidine derivatives. For example, reacting this compound with Et₂Zn (5 equiv) in CH₂Cl₂ at 0°C yields bicyclic products. Key parameters:
- Catalyst loading: 15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr.
- Solvent effects: Dichloromethane enhances regioselectivity vs. ethers/hexane.
Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Purify via column chromatography (SiO₂, gradient elution) .
Advanced: What computational methods are suitable for studying its electronic properties and reaction mechanisms?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to predict UV-Vis spectra (TD-DFT) and frontier orbitals (HOMO/LUMO). Compare with experimental λ_max .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in MeOH/H₂O) using AMBER or GROMACS.
- Crystal Packing Analysis : Use Mercury CSD 2.0 to visualize π-π stacking or hydrogen-bonding networks in X-ray data . For mechanistic studies, apply QM/MM methods (Gaussian/ORCA) to model Ti/Mg-catalyzed pathways .
Advanced: How can crystallographic data for this compound be resolved and refined using modern software?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXD (direct methods) or Patterson techniques for phase determination .
- Refinement : SHELXL refines positional/thermal parameters. For twinned data, apply HKLF5 format. Validate with R1/wR2 (<5%) and check for residual electron density (<1 eÅ⁻³). Mercury CSD aids in visualizing voids and packing motifs .
Advanced: How does variation in thiophene substituents affect the compound’s biological or catalytic activity?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Replace the 5-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO₂) to modulate electronic effects. Assess antibacterial/antifungal activity via MIC assays (e.g., against S. aureus or C. albicans) .
- Catalytic Screening : Test Pd-catalyzed cross-coupling reactivity (e.g., Suzuki-Miyaura) by substituting the thiophene with boronate esters. Track yields via HPLC or GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
